molecular formula C12H11N5O6 B12827627 Histidine, 1-(2,4-dinitrophenyl)- CAS No. 160347-97-7

Histidine, 1-(2,4-dinitrophenyl)-

Cat. No.: B12827627
CAS No.: 160347-97-7
M. Wt: 321.25 g/mol
InChI Key: IEPQCXGWBMQBJZ-UHFFFAOYSA-N
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Description

Histidine, 1-(2,4-dinitrophenyl)- is a derivative of the amino acid histidine, where the imidazole ring of histidine is modified by the addition of a 2,4-dinitrophenyl group. This compound is often used in biochemical studies due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Histidine, 1-(2,4-dinitrophenyl)- typically involves the reaction of histidine with 1-fluoro-2,4-dinitrobenzene. This reaction is carried out in an aqueous solution of sodium hydrogen carbonate and ethyl acetate. The product is then purified through crystallization .

Industrial Production Methods: While specific industrial production methods for Histidine, 1-(2,4-dinitrophenyl)- are not extensively documented, the general approach involves large-scale synthesis using the same reagents and conditions as in laboratory settings, with additional steps for purification and quality control to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions: Histidine, 1-(2,4-dinitrophenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The dinitrophenyl group can be substituted under specific conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Histidine, 1-(2,4-dinitrophenyl)- involves its interaction with specific molecular targets, primarily through the imidazole ring of histidine. The dinitrophenyl group can act as an electron-withdrawing group, affecting the reactivity of the imidazole ring and enabling various biochemical reactions .

Comparison with Similar Compounds

Uniqueness: Histidine, 1-(2,4-dinitrophenyl)- is unique due to its specific modification, which imparts distinct reactivity and applications in biochemical research. Its ability to label and detect proteins makes it particularly valuable in scientific studies .

Properties

IUPAC Name

2-amino-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O6/c13-9(12(18)19)3-7-5-15(6-14-7)10-2-1-8(16(20)21)4-11(10)17(22)23/h1-2,4-6,9H,3,13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPQCXGWBMQBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2C=C(N=C2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801300289
Record name Histidine, 1-(2,4-dinitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160347-97-7
Record name Histidine, 1-(2,4-dinitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160347-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Histidine, 1-(2,4-dinitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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